molecular formula C28H46NO2P B056941 Tetrabutylammonium diphenylphosphinate CAS No. 208337-00-2

Tetrabutylammonium diphenylphosphinate

Cat. No.: B056941
CAS No.: 208337-00-2
M. Wt: 459.6 g/mol
InChI Key: SJTBUDAZVPBWQY-UHFFFAOYSA-M
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Description

Tetrabutylammonium diphenylphosphinate is a chemical compound with the molecular formula C28H46NO2P . It is a derivative of tetrabutylammonium, a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+, where Bu represents the butyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrabutylammonium cation and a diphenylphosphinate anion . The exact 3D structure is not available as conformer generation is disallowed since it is a mixture or salt .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 459.6 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 14 rotatable bonds . Its exact mass and monoisotopic mass are 459.32661671 g/mol . The topological polar surface area is 40.1 Ų . It has 32 heavy atoms and its complexity is 326 .

Scientific Research Applications

  • Catalytic Applications :

    • [Fe(III)(salophen)]Cl in molten tetrabutylammonium bromide was found to be an effective catalyst for the electrophilic reaction of indole with carbonyl compounds, offering benefits like high conversions and short reaction times (Saeid-Nia & Sheikhshoaie, 2010).
  • Organosilicon Chemistry :

    • Tetrabutylammonium fluoride was used to facilitate coupling reactions with alkenyl, alkynyl, aryl, and alkylsilanes, demonstrating high chemoselectivity and stereospecificity (Hatanaka & Hiyama, 1990).
  • Deoxydehydration Reactions :

    • Tetrabutylammonium dioxovanadium(V)dipicolinate catalyzed the deoxydehydration of glycols to olefins, with sodium sulfite or triphenylphosphine as reductants (Chapman & Nicholas, 2013).
  • Cyclometalated Arylazo Compounds :

    • Tetrabutylammonium cyanide was used in reactions involving cyclopalladated 1-arylazonaphthalene, leading to the formation of ortho-cyano-1-arylazonaphthalene and other compounds (Gehrig, Klaus, & Rys, 1983).
  • Silicon-Carbon Bond Cleavage :

    • Tetrabutylammonium triphenyldifluorosilicate was used as a fluoride source for cleaving silicon-carbon bonds, highlighting advantages over tetrabutylammonium fluoride in terms of solubility and basicity (Pilcher & DeShong, 1996).
  • Ion Selective Electrodes :

    • Tetrabenzyl pyrophosphate and diphenylphosphinic anhydride were used in Pb(2+)-selective membrane electrodes, exhibiting near-Nernstian response to Pb(2+) (Xu & Katsu, 2000).
  • Polymer Synthesis :

    • Microwave heating was employed to synthesize optically active thiazole-bearing poly(amide-imide)s using molten tetrabutylammonium bromide as a medium (Mallakpour & Zadehnazari, 2013).
  • Esterification Reactions :

    • N-(diphenylphosphino)triethyl- and tributylammonium salts acted as condensing agents in the esterification of acids with alcohols and phenols (Nowrouzi & Irajzadeh, 2015).

Safety and Hazards

Tetrabutylammonium diphenylphosphinate should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Properties

IUPAC Name

diphenylphosphinate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBUDAZVPBWQY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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